molecular formula C9H11NO2 B1586789 (S)-Methyl 2-amino-2-phenylacetate CAS No. 37760-98-8

(S)-Methyl 2-amino-2-phenylacetate

Cat. No. B1586789
CAS RN: 37760-98-8
M. Wt: 165.19 g/mol
InChI Key: BHFLUDRTVIDDOR-QMMMGPOBSA-N
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Description

“(S)-Methyl 2-amino-2-phenylacetate” is a chemical compound with the CAS Number: 37760-98-8 . Its IUPAC name is methyl (2S)-amino (phenyl)ethanoate . The molecular weight of this compound is 165.19 .


Molecular Structure Analysis

The molecular formula of “(S)-Methyl 2-amino-2-phenylacetate” is C9H11NO2 . The InChI code for this compound is 1S/C9H11NO2/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6,8H,10H2,1H3/t8-/m0/s1 . This information can be used to derive the molecular structure of the compound.


Physical And Chemical Properties Analysis

“(S)-Methyl 2-amino-2-phenylacetate” has a molecular weight of 165.189 . It has a density of 1.1±0.1 g/cm3 . The boiling point of this compound is 238.9±20.0 °C at 760 mmHg . The flash point is 104.7±19.3 °C .

Scientific Research Applications

Production of Phenylacetic Acid Derivatives

Phenylacetic acid derivatives, such as methyl 2-acetyl-3,5-dihydroxyphenylacetate, have been isolated from the culture mycelia of Curvularia lunata. These compounds, including 4-epiradicinol, demonstrated inhibitory effects on the growth of various bacteria, although some lacked antimicrobial and antioxidant activity. The structures and stereochemistry of these compounds were extensively studied (Varma et al., 2006).

Cross-Coupling Reactions

In the realm of synthetic chemistry, meta-C–H arylation and methylation of 3-phenylpropanoic acid and its derivatives were developed using a unique U-shaped template. This process involved the cross-coupling of C–H bonds with organoborons, highlighting the importance of templates and ligands in facilitating these reactions (Wan et al., 2013).

Amino Acid Biosynthesis in Microorganisms

Research on mixed rumen micro-organisms showed that they incorporate labelled compounds into amino acids, highlighting the metabolic pathways involved. The study provided insights into the biosynthesis of amino acids like isoleucine and explored the role of 2-oxoglutarate and other precursors in these processes (Sauer et al., 1975).

Antibacterial Activity

A study on methyl (2R)-2-benzamido-2-{[(1R)-2-methoxy-2-oxo- 1-phenylethyl]amino}acetate, synthesized via N-alkylation of methyl a-azido glycinate N-benzoylated with methyl 2-amino-2-phenylacetate, revealed its antibacterial properties. This compound showed a bactericidal effect against various strains of bacteria, highlighting its potential as an antibacterial agent (Karai et al., 2018).

Safety And Hazards

The safety data sheet for “(S)-Methyl 2-amino-2-phenylacetate” indicates that it has a GHS07 signal word “Warning” and it has hazard statements H319 . The precautionary statements are P305 + P351 + P338 . It’s classified as Eye Irrit. 2 under hazard classifications . The storage class code is 13 - Non Combustible Solids . The WGK is 3 .

properties

IUPAC Name

methyl (2S)-2-amino-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6,8H,10H2,1H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHFLUDRTVIDDOR-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Methyl 2-amino-2-phenylacetate

CAS RN

37760-98-8
Record name Methyl phenylglycinate, L-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037760988
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHYL PHENYLGLYCINATE, L-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HFS522G80L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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